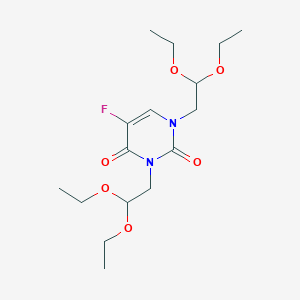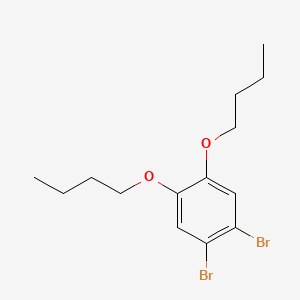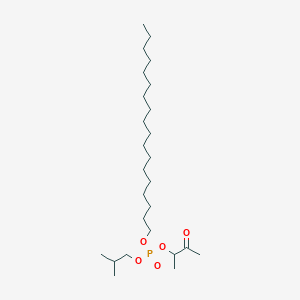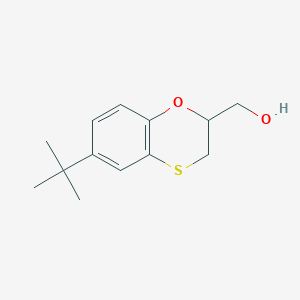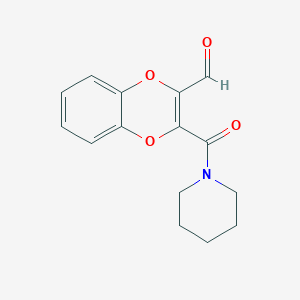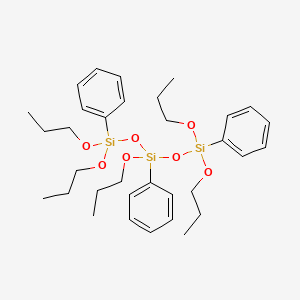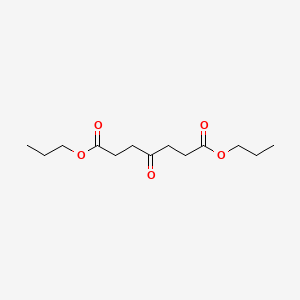
2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid is an organic compound with a complex structure that includes a phenoxy group, a propanoic acid moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced through a sulfonation reaction, followed by amination.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Trichlorophenoxy)propanoic acid: This compound is a phenoxy herbicide with similar structural features but different substituents.
2-(2,3,5-Trihydroxy-4-methoxyphenyl)propanoic acid: This compound has hydroxyl and methoxy groups instead of methyl and sulfamoyl groups.
Uniqueness
2-(2,3,5-Trimethyl-4-sulfamoylphenoxy)propanoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable for specific applications.
Properties
CAS No. |
111651-04-8 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-(2,3,5-trimethyl-4-sulfamoylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H17NO5S/c1-6-5-10(18-9(4)12(14)15)7(2)8(3)11(6)19(13,16)17/h5,9H,1-4H3,(H,14,15)(H2,13,16,17) |
InChI Key |
VQCHJDOLZWHCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N)C)C)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
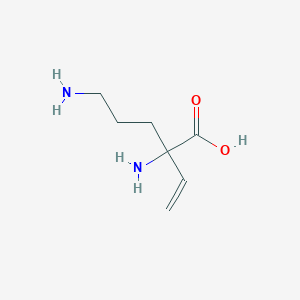


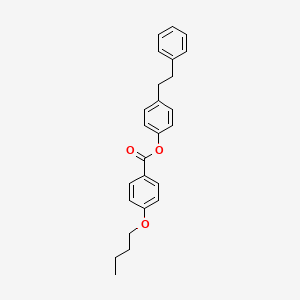
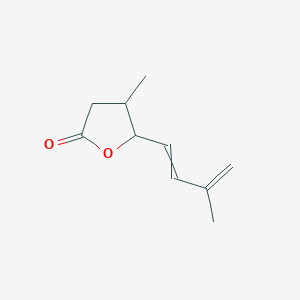
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
